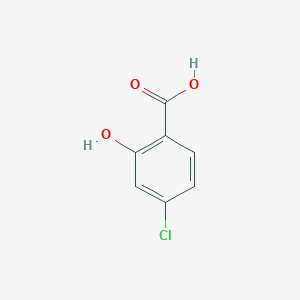
Acide 4-chlorosalicylique
Vue d'ensemble
Description
4-Chlorosalicylic acid, also known as 4-Chlorosalicylic acid, is a useful research compound. Its molecular formula is C7H5ClO3 and its molecular weight is 172.56 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chlorosalicylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15816. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chlorosalicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorosalicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Détermination spectrofluorométrique du terbium
L'acide 4-chlorosalicylique a été utilisé dans des dosages spectrofluorométriques sensibles pour la détermination des ions terbium dans des terres rares mixtes . Les propriétés uniques du composé lui permettent d'interagir avec les ions terbium, ce qui conduit à une émission de fluorescence qui peut être quantifiée. Cette application est précieuse en chimie analytique et en surveillance environnementale.
Préparation de matériaux polymères
La réaction de condensation entre l'this compound et la formaldéhyde conduit à la formation du polymère poly(this compound-formaldéhyde) . Ce polymère présente des propriétés intéressantes en raison de l'incorporation de la fraction this compound. Les chercheurs ont exploré son potentiel en science des matériaux, notamment les revêtements, les films et autres matériaux fonctionnels.
Enrichissement de la communauté microbienne
Dans une étude, une communauté microbienne stable a été enrichie en utilisant l'this compound comme seule source de carbone et d'énergie . Cette communauté comprenait dix espèces bactériennes différentes, dont Klebsiella pneumonia, Pseudomonas fluorescens, P. mendocina et P. cichorii. Comprendre le métabolisme microbien et les interactions avec ce composé contribue à la biorémédiation et à la microbiologie environnementale.
Mécanisme D'action
Target of Action
4-Chlorosalicylic acid primarily targets enzymes such as monophenolase and diphenolase . These enzymes play a crucial role in various biochemical reactions, including the oxidation of phenolic compounds.
Mode of Action
The compound interacts with its targets by inhibiting their activity. Specifically, it inhibits monophenolase and diphenolase activity with IC50s of 1.89 mM and 1.10 mM respectively . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical reactions they catalyze.
Biochemical Pathways
It’s known that the compound can inhibit the activity of enzymes involved in the oxidation of phenolic compounds . This could potentially affect various metabolic pathways where these enzymes play a role.
Pharmacokinetics
As a pharmaceutical intermediate , its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy and safety profile.
Result of Action
The primary result of 4-Chlorosalicylic acid’s action is its potent antimicrobial activity. It has been shown to be effective against E. coli, with a minimum inhibitory concentration (MIC) of 250 μg/mL and a minimum bactericidal concentration (MBC) of 500 μg/mL . This suggests that the compound can inhibit the growth of and kill this bacterium at these concentrations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chlorosalicylic acid. For instance, a study found that a stable microbial community was able to degrade 4-Chlorosalicylic acid when it was used as the sole source of carbon and energy . This suggests that the presence of certain microorganisms and the availability of other nutrients can affect the compound’s degradation and, consequently, its action.
Safety and Hazards
4-Chlorosalicylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling this compound .
Analyse Biochimique
Biochemical Properties
4-Chlorosalicylic acid plays a significant role in biochemical reactions. It has been observed to be utilized by a stable microbial community as a sole source of carbon and energy . This community includes bacterial species such as Klebsiella pneumonia, Pseudomonas fluorescens, P. mendocina, and P. cichorii .
Cellular Effects
The effects of 4-Chlorosalicylic acid on cells are primarily related to its antibacterial properties. It has been found to exhibit potent antibacterial activity against Escherichia coli .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, likely through interactions with biomolecules and potential inhibition or activation of enzymes .
Temporal Effects in Laboratory Settings
In a laboratory setting, a stable microbial community was observed to utilize 4-Chlorosalicylic acid as a sole source of carbon and energy over time . This suggests that 4-Chlorosalicylic acid may have stability and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
4-Chlorosalicylic acid is involved in specific metabolic pathways. A stable microbial community was found to degrade 4-Chlorosalicylic acid, suggesting that it interacts with certain enzymes or cofactors .
Propriétés
IUPAC Name |
4-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXFCZXRFBUOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199064 | |
| Record name | 4-Chlorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5106-98-9 | |
| Record name | 4-Chlorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5106-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005106989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5GI51211 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


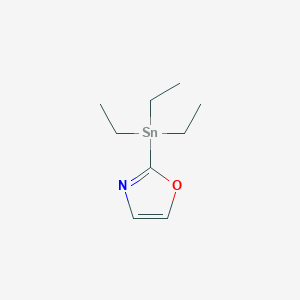



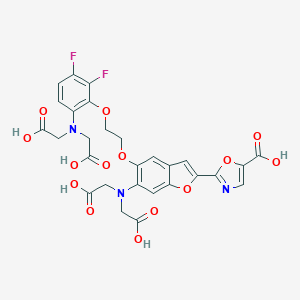


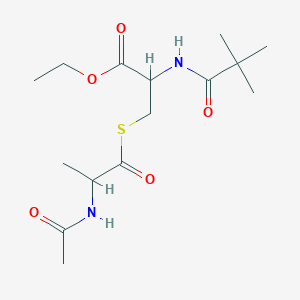
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
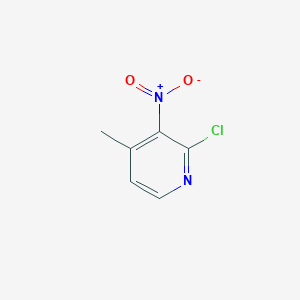

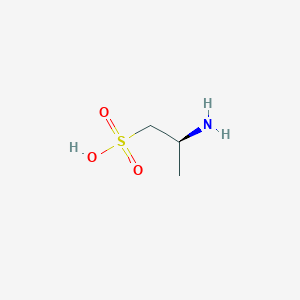
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)

